molecular formula C10H20N2O3 B1346333 Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate CAS No. 7483-27-4

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Cat. No. B1346333
CAS RN: 7483-27-4
M. Wt: 216.28 g/mol
InChI Key: JNANLGAZMJOZBL-UHFFFAOYSA-N
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Description

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 . It is used for pharmaceutical testing . The compound is also known as 1-Piperazinecarboxylic acid, ethyl ester .


Synthesis Analysis

The synthesis of piperazine derivatives, such as Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is 216.28 . The structure of similar piperazine derivatives has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such derivative is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The insertion of the piperazine moiety is often the last step in the synthesis process .

Scientific Research Applications

Development of Therapeutic Agents

A study focused on developing long-acting agents for treating cocaine abuse by synthesizing hydroxylated derivatives of certain piperazine compounds. The research identified compounds with high affinity for the dopamine transporter, suggesting potential applications in cocaine abuse therapy (Hsin et al., 2002).

Antimicrobial Activity

Research on microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate, showed that some synthesized compounds possess good to moderate antimicrobial activity against various test microorganisms (Başoğlu et al., 2013).

Chemical Synthesis and Derivatization

A study described the decyclization of certain ethyl carboxylate compounds by secondary amines, leading to N,N'-disubstituted piperazine derivatives. This research highlights the compound's utility in chemical synthesis processes (Vasileva et al., 2018).

Drug Development

Research on the synthesis and dopamine transporter affinity of chiral piperazines, including 4-(2-hydroxypropyl)piperazines, revealed compounds with high selectivity for the dopamine transporter. These findings support their potential application in developing therapeutic agents for cocaine abuse (Hsin et al., 2003).

Proteome Analysis

A study on piperazine-based derivatives for peptide carboxyl group derivatization indicated improved ionization efficiency in mass spectrometry, suggesting applications in proteome analysis and sensitive determination of peptides (Qiao et al., 2011).

Future Directions

The future directions of research on Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate and similar compounds could involve exploring their potential biological activities and applications in drug discovery . The piperazine moiety is often found in drugs or bioactive molecules, and its widespread presence is due to its different possible roles depending on the position in the molecule and on the therapeutic class .

properties

IUPAC Name

ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-2-15-10(14)12-7-5-11(6-8-12)4-3-9-13/h13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNANLGAZMJOZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283210
Record name Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

CAS RN

7483-27-4
Record name NSC30475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-piperazine carboxylic acid ethyl ester (25.50 g, 161.39 mmol), 3-bromo-1-propanol (22.43 g, 161.39 mmol), potassium carbonate (55.68 g, 403.48) and anhydrous acetonitrile (200 mL) were placed in a 500 mL round bottom flask, heated for refluxing and stirred overnight. The reaction was cooled down to room temperature, filtered, concentrated and subjected to a column chromatography (eluting agent: dichloromethane/methanol/triethylamine system, v/v/v 100:1:0.5) to obtain a light yellow oily substance, 26.60 g, yield 76.3%, which was directly used in the next step of reaction.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
22.43 g
Type
reactant
Reaction Step One
Quantity
55.68 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Tosco, M Bertinaria, A Di Stilo, C Cena, R Fruttero… - Il Farmaco, 2005 - Elsevier
Recently a series of H 3 -antagonists related to Imoproxifan was realised (I); in these products the oxime substructure of the lead was constrained in NO-donor furoxan systems and in …
Number of citations: 7 www.sciencedirect.com

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